molecular formula C10H12Cl2N2O B15076014 1-(3,4-Dichlorophenyl)-3-isopropylurea CAS No. 5310-97-4

1-(3,4-Dichlorophenyl)-3-isopropylurea

Cat. No.: B15076014
CAS No.: 5310-97-4
M. Wt: 247.12 g/mol
InChI Key: RZQPXSLCCNNRHE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-isopropylurea is a chemical compound belonging to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group and an isopropylurea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-isopropylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates. One common method includes the reaction of 3,4-dichloroaniline with isopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-isopropylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, leading to the formation of substituted phenylurea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of urea derivatives with additional functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylurea derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-isopropylurea has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including herbicidal and pesticidal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-isopropylurea involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant. The compound binds to the Q_B plastoquinone binding site, inhibiting the transfer of electrons and halting the photosynthetic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-3-isopropylurea is unique due to its specific structural features and its ability to inhibit photosynthesis effectively. Its dichlorophenyl group and isopropylurea moiety contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

5310-97-4

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-propan-2-ylurea

InChI

InChI=1S/C10H12Cl2N2O/c1-6(2)13-10(15)14-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H2,13,14,15)

InChI Key

RZQPXSLCCNNRHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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